molecular formula C10H12BrN B2804424 (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine CAS No. 1188232-80-5

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B2804424
CAS No.: 1188232-80-5
M. Wt: 226.117
InChI Key: VWQZJOMQTCXOCG-UHFFFAOYSA-N
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Description

“(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine” is a chemical compound with the CAS Number: 1188232-80-5 . It has a molecular weight of 226.12 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H12BrN/c11-9-3-4-10-7 (5-9)1-2-8 (10)6-12/h3-5,8H,1-2,6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 226.12 .

Scientific Research Applications

Synthesis and Characterization

  • Selective Bromination and Synthetic Applications : Research has demonstrated the selective bromination of related compounds and their utility in synthesis. For example, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone derivatives, highlighting the potential of brominated intermediates in organic synthesis, which could be relevant for the synthesis of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine (Jasouri, Khalafy, Badali, & Piltan, 2010).

  • Antimicrobial and Anticancer Studies : Some compounds structurally related to "this compound" have been synthesized and evaluated for biological activities. Preethi et al. (2021) described the synthesis and characterization of Schiff base rare earth metal complexes with potential antimicrobial and anticancer activities, suggesting the utility of brominated compounds in developing biologically active agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQZJOMQTCXOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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